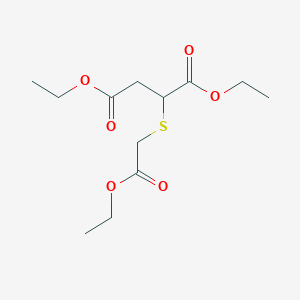

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

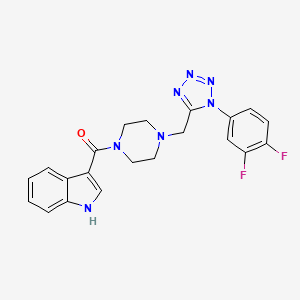

The molecular structure of Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate consists of 12 carbon atoms, 20 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate has a molecular weight of 292.35. Additional physical and chemical properties such as boiling point, melting point, solubility, and more can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate and its derivatives play a crucial role in organic synthesis, serving as intermediates for the preparation of more complex molecules. For instance, Falcou and Boullais (1998) demonstrated its utility in the synthesis of labeled compounds, specifically [2, 3-^13C2-2,5-cyclohexadienyl] ubiquinone 3, through a series of reactions including oxidative dimerization, Diels-Alder reactions, and methylations (Falcou & Boullais, 1998). This process underscores the compound's versatility in synthesizing labeled molecules for research in biochemistry and pharmacology.

Material Science and Engineering

In the realm of material science, the thermal properties of substances like diethyl succinate are of interest. Li et al. (2012) provided detailed measurements of the thermal conductivity of diethyl succinate in liquid phase, contributing to a deeper understanding of its physical properties and potential applications in thermal management systems (Li, Wu, & Liu, 2012).

Catalysis and Reaction Pathways

The reactivity of diethyl succinate in catalytic processes, especially in the context of biomass conversion, has been explored to identify efficient pathways for producing valuable chemicals. Ding et al. (2010) studied the hydrogenation of biomass-derived diethyl succinate over a CuO/ZnO catalyst, shedding light on potential intermediates and proposing a comprehensive reaction pathway. This research emphasizes the compound's role in developing sustainable chemical processes (Ding, Zhu, Zheng, Zhang, & Li, 2010).

Polymer Chemistry

Moreover, diethyl succinate's utility extends to polymer chemistry, where it serves as a building block for producing polymers with specific properties. For example, the ring-opening copolymerization of succinic anhydride with ethylene oxide initiated by magnesium diethoxide, as reported by Maeda et al. (1997), illustrates its application in creating alternating copolymers with potential uses in biodegradable materials and medical devices (Maeda, Nakayama, Kawasaki, Hayashi, Aiba, & Yamamoto, 1997).

properties

IUPAC Name |

diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIJRDWNYKBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)

![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)